3-(1-Hydroxy-2-methylpropan-2-yl)oxetan-3-ol

Catalog No.
S14148390
CAS No.
M.F
C7H14O3
M. Wt
146.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(1-Hydroxy-2-methylpropan-2-yl)oxetan-3-ol

Product Name

3-(1-Hydroxy-2-methylpropan-2-yl)oxetan-3-ol

IUPAC Name

3-(1-hydroxy-2-methylpropan-2-yl)oxetan-3-ol

Molecular Formula

C7H14O3

Molecular Weight

146.18 g/mol

InChI

InChI=1S/C7H14O3/c1-6(2,3-8)7(9)4-10-5-7/h8-9H,3-5H2,1-2H3

InChI Key

FWAVZKGDSVZWCU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CO)C1(COC1)O

3-(1-Hydroxy-2-methylpropan-2-yl)oxetan-3-ol is a chemical compound characterized by its oxetane ring and a tertiary alcohol functional group. The molecular structure features a four-membered cyclic ether (oxetane) with a hydroxy group attached to the 3-position of the oxetane and a branched hydrocarbon chain at the 1-position. This unique combination of functional groups imparts distinctive chemical properties, making it a subject of interest in organic chemistry and medicinal chemistry.

, including:

  • Oxidation: The hydroxy group can be oxidized to form a carbonyl group using oxidizing agents such as chromium trioxide or pyridinium chlorochromate. This reaction can yield products like 3-(1-oxo-2-methylpropan-2-yl)oxetan-3-one.
  • Reduction: The oxetane ring can be reduced to form linear ethers using reducing agents like lithium aluminum hydride, resulting in compounds such as 3-(1-hydroxy-2-methylpropan-2-yl)butanol.
  • Substitution: The hydroxy group can undergo substitution reactions with reagents like tosyl chloride or thionyl chloride, leading to derivatives such as 3-(1-tosyloxy-2-methylpropan-2-yl)oxetan-3-ol.

The biological activity of 3-(1-hydroxy-2-methylpropan-2-yl)oxetan-3-ol is still under investigation, but it is believed to interact with various enzymes and receptors due to its structural properties. The compound's oxetane ring may facilitate enzyme-catalyzed reactions, making it useful in biochemical studies. Additionally, its role as a building block in drug synthesis suggests potential therapeutic applications.

The synthesis of 3-(1-hydroxy-2-methylpropan-2-yl)oxetan-3-ol typically involves:

  • Formation of the Oxetane Ring: This can be achieved through cyclization of suitable precursors, such as halohydrins or epoxides, under basic conditions. For instance, reacting 3-chloro-2-methylpropan-2-ol with sodium hydride can lead to the formation of the oxetane ring.
  • Industrial Production: In industrial settings, optimized reaction conditions are employed to enhance yield and purity. Techniques may include high-pressure reactors and continuous flow systems coupled with advanced purification methods like distillation or chromatography.

3-(1-Hydroxy-2-methylpropan-2-yl)oxetan-3-ol has several applications:

  • Chemical Synthesis: It serves as a versatile building block in the synthesis of more complex molecules, particularly in pharmaceuticals and agrochemicals.
  • Research: The compound is utilized in studying enzyme-catalyzed reactions involving oxetane rings, contributing to advancements in organic chemistry.
  • Industrial Uses: It may be used in producing specialty chemicals and materials, such as polymers and resins.

The interaction studies of 3-(1-hydroxy-2-methylpropan-2-yl)oxetan-3-ol focus on its reactivity with biological targets. While specific interactions remain largely unexplored, preliminary studies suggest that the compound could interact with enzymes involved in metabolic pathways due to its functional groups. Ongoing research aims to elucidate these interactions further, potentially identifying new therapeutic targets .

Several compounds share structural similarities with 3-(1-hydroxy-2-methylpropan-2-yl)oxetan-3-ol. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
3-(1-Hydroxy-2-methylpropan-2-yl)oxetaneLacks the additional hydroxy groupLess reactive compared to 3-(1-hydroxy...) due to fewer functional groups.
3-(1-Hydroxybutan-2-yloxy)oxetanContains an additional hydroxy groupSimilar reactivity but differs in branching structure.
3-(1-Aminoethyl)oxetan–3–olContains an amino groupExhibits different reactivity patterns due to the presence of an amino group.
3-(1-Hydroxyisobutanoyl)oxetanContains an acyl group instead of hydroxyDifferent applications in drug design due to carbonyl functionality.

The uniqueness of 3-(1-hydroxy-2-methylpropan-2-yloxy)oxetan lies in its combination of an oxetane ring and a tertiary hydroxy group, which provides a versatile platform for various chemical transformations and applications. Its distinct structure allows for specific interactions that may not be present in similar compounds, making it an interesting subject for further research and application development.

Strategic Retrosynthetic Analysis of Oxetane Core Construction

Retrosynthetic analysis of 3-(1-hydroxy-2-methylpropan-2-yl)oxetan-3-ol begins with disconnection of the oxetane ring, a four-membered cyclic ether. A primary strategy involves Williamson etherification, where a diol precursor undergoes intramolecular nucleophilic substitution. For example, sodium hydride in tetrahydrofuran facilitates deprotonation of a hydroxyl group, enabling attack on a neighboring mesylated alcohol to form the oxetane ring. This method avoids competing side reactions such as lactamization, as demonstrated in the synthesis of oxetane β-amino acid derivatives.

An alternative disconnection leverages rhodium-catalyzed O–H insertion followed by cyclization. This approach, reported by recent studies, utilizes diazo compounds to generate carbenoid intermediates that insert into alcohol O–H bonds, forming ester-functionalized precursors for oxetane ring closure. Such methods provide convergent access to 2,2-disubstituted oxetanes, which are critical for introducing the branched hydrocarbon chain in the target molecule.

Catalytic Asymmetric Synthesis Approaches

Asymmetric synthesis of 3-(1-hydroxy-2-methylpropan-2-yl)oxetan-3-ol remains challenging due to the need for precise stereocontrol at the tertiary alcohol center. Rhodium-catalyzed C–H insertion reactions offer a promising pathway, as demonstrated in the synthesis of tetrasubstituted oxetanes. Chiral ligands, though not explicitly detailed in the cited works, could theoretically induce asymmetry during cyclization.

The aza-Michael addition, employed in related oxetane β-amino acid syntheses, provides a model for stereocenter introduction. By coupling chiral auxiliaries or enantioselective catalysts with cyclization precursors, researchers may achieve the desired configuration. For instance, sugar-derived diols have been converted to oxetane β³-amino acids via stereocontrolled aza-Michael additions, highlighting the potential for asymmetric induction in the target compound.

Protecting Group Strategies for Hydroxyl Functionality

The tertiary hydroxyl group in 3-(1-hydroxy-2-methylpropan-2-yl)oxetan-3-ol necessitates robust protection during synthesis. Silyl ethers, such as tert-butyldimethylsilyl (TBS) groups, are widely employed due to their stability under basic conditions. In one example, a 3-(tert-butyldimethylsilyl)oxy substituent enforced conformational rigidity in oxetane oligomers without interfering with subsequent deprotection.

Sodium hydride-mediated alkylation reactions, as observed in the coupling of oxetan-3-ol with chloromethyl pyrazoles, further underscore the importance of transient protection. Here, the hydroxyl group is temporarily masked as an alkoxide, enabling nucleophilic displacement while preventing undesired side reactions.

Protecting GroupApplication ExampleDeprotection Conditions
TBS etherSteric stabilization during cyclizationFluoride-based reagents
AlkoxideTransient protection in alkylationAqueous workup

Solvent Effects on Cyclization Efficiency

Solvent choice profoundly impacts oxetane cyclization yields and reaction rates. Polar aprotic solvents like dimethylformamide enhance nucleophilicity but may promote side reactions, as evidenced by a 69% yield in the alkylation of oxetan-3-ol. By contrast, tetrahydrofuran, with moderate polarity and boiling point, achieved 86% yield in Mitsunobu-type couplings, likely due to improved solubility of intermediates.

Nonpolar solvents such as toluene, used in Dean-Stark azeotropic distillations, facilitate water removal during esterification but result in lower yields (44%), possibly due to reduced solvation of ionic intermediates.

SolventYield (%)Reaction Type
Tetrahydrofuran86Mitsunobu coupling
Dimethylformamide69Nucleophilic alkylation
Toluene44Esterification

These findings highlight the trade-offs between solvent polarity, boiling point, and intermediate stability, guiding optimal condition selection for oxetane synthesis.

The conformational behavior of the oxetane ring system in 3-(1-Hydroxy-2-methylpropan-2-yl)oxetan-3-ol is characterized by a low-energy puckering motion that facilitates rapid interconversion between equivalent bent conformers [4] [5]. Vacuum ultraviolet mass-analyzed threshold ionization spectroscopy studies have revealed that the oxetane ring possesses an interconversion barrier of 15.5 cm⁻¹ with an equilibrium puckering angle of approximately 14° [4] [5]. This remarkably low barrier allows for facile conformational exchange at ambient temperatures, resulting in a dynamic equilibrium between puckered conformations [4] [5].

Nuclear magnetic resonance spectroscopy investigations in nematic media have demonstrated that the oxetane molecule oscillates between two equivalent bent conformers with a characteristic puckering amplitude of 0.128(5) Å [6]. The optimized geometric parameters obtained from these studies indicate carbon-hydrogen bond lengths of 1.094(1) Å for alpha positions and 1.082(1) Å for beta positions, with hydrogen-carbon-hydrogen bond angles of 109.9(1)° and 110.2(1)° respectively [6]. The bending coordinate exhibits a value of -4.8(5)°, reflecting the subtle deviation from planarity [6].

Far-infrared spectroscopic analysis has identified the ring puckering vibrational mode at 53 cm⁻¹, designated as ν₁₈, which couples significantly with other vibrational modes in the molecule [7]. This coupling results in the appearance of numerous hot bands and combination bands in higher frequency regions, along with perturbations due to Coriolis interactions [7]. The distinguished rotational structure observed in these spectra allows for confident assignment of vibrational bands and reveals spectroscopic features not visible in low-resolution infrared measurements [7].

ParameterValueStudy Method
Ring Puckering Barrier (cm⁻¹)15.5VUV-MATI spectroscopy [4] [5]
Puckering Amplitude (Å)0.128(5)NMR in nematic medium [6]
Equilibrium Puckering Angle (°)14°Spectroscopic determination [4] [5]
Vibrational Frequency (ring puckering)53 cm⁻¹ (ν₁₈)Far-infrared spectroscopy [7]
Ground State SymmetryC₂ᵥ (effective)Theoretical calculations [4] [5]

The cationic form of oxetane exhibits fundamentally different conformational behavior compared to the neutral species [4] [5]. Upon ionization, the removal of an electron from the nonbonding orbitals on the oxygen atom induces straightening of the puckered ring due to increased ring strain, resulting in a planar structure with C₂ᵥ symmetry [4] [5]. This conformational change generates the characteristic ring-puckering vibrational mode progression observed in mass-analyzed threshold ionization spectra, with negative anharmonicity and large amplitudes in the low-frequency region [4] [5].

Hydrogen-Bonding Networks in Crystalline States

The hydrogen-bonding characteristics of 3-(1-Hydroxy-2-methylpropan-2-yl)oxetan-3-ol in crystalline states are dominated by the enhanced hydrogen bond acceptor capability of the oxetane oxygen and the donor properties of the tertiary alcohol hydroxyl group [3]. The strained C-O-C bond angle of approximately 90° in the oxetane ring exposes the oxygen lone pair of electrons, making it an effective hydrogen bond acceptor that competes favorably with carbonyl functional groups including aliphatic ketones, aldehydes, and esters [3].

Crystal structure analyses of related oxetane derivatives reveal that oxetane rings in crystalline environments adopt nearly planar conformations with minimal puckering [8]. Specific crystallographic data for similar compounds show dihedral angles within the oxetane group of approximately 3.1(4)° for the C-C-O-C atoms, indicating near-planarity in the solid state [8]. This structural arrangement facilitates the formation of organized hydrogen-bonding networks that contribute to crystal lattice stability [8].

Intermolecular hydrogen bonding in oxetane-containing crystals typically manifests as O-H···O interactions with characteristic bond lengths ranging from 1.8 to 2.2 Å and bond angles between 150° and 180° [8] [9]. These interactions often result in the formation of zigzag chain structures along specific crystallographic axes, with molecules linked through hydrogen bonds between carboxamide or hydroxyl groups [8]. The N-H···O bond angles in related structures measure approximately 173.3(3)°, while H···O bond lengths are determined to be around 2.057(4) Å [8].

Interaction TypeCharacteristic FeaturesTypical ParametersLiterature Evidence
Intermolecular O-H···OForms chains and networks in crystalsBond length: 1.8-2.2 Å, angle: 150-180°Crystal structure analyses [8] [9]
C-H···O contactsWeak but structurally significantH···O distance: 2.5-2.8 ÅHirshfeld surface analysis [9]
Water-oxetane hydrogen bondsEnhanced stability in hydrated complexesEnhanced binding vs other ethersRotational spectroscopy [10] [11]
Crystal packing motifsZigzag chains, ring structuresR₁₂(6), R₂₂(20) graph-set descriptorsSupramolecular chemistry studies [12] [9]

The evolution of hydrogen-bonding networks in microhydrated oxetane systems demonstrates a progressive transition from one-dimensional chains to two-dimensional rings and ultimately to three-dimensional networks with increasing numbers of water molecules [10] [11]. Rotational spectroscopy studies of 3-methyl-3-oxetanemethanol complexes with up to six water molecules reveal that the conformation of the oxetane derivative is significantly influenced by microsolvation effects [10] [11]. The hydrogen-bond arrangements in these hydrate complexes are governed by both water-water and water-solute interactions, exhibiting characteristic configurations that resemble the main isomers of corresponding pure water clusters [10] [11].

The flexibility of the oxetane ring in hydrogen-bonding environments is demonstrated by changes in puckering angles upon complex formation [10] [11]. In microhydrated systems, the puckering angle of the oxetane unit varies from 11.0° in the isolated molecule to 21.9° in hydrogen-bonded complexes, with the large puckering angle attributed to intramolecular hydrogen-bonding interactions between the cyclic ether and hydroxyl groups [10] [11]. When water molecules complex with the oxetane derivative, intramolecular hydrogen bonds are disrupted, and the oxetane ring relaxes by approximately 10° to reduce ring strain [10] [11].

Steric Effects of gem-Dimethyl Substitution

The gem-dimethyl substitution in 3-(1-Hydroxy-2-methylpropan-2-yl)oxetan-3-ol introduces significant steric effects that profoundly influence the conformational preferences and chemical behavior of the molecule [13] [14] [15]. The presence of two methyl groups attached to the same carbon atom creates substantial steric bulk with an effective van der Waals radius of approximately 2.0 Å, which shields reactive centers and restricts conformational flexibility [13] [15].

The incorporation of gem-dimethyl substitution results in increased torsional strain due to enhanced eclipsing interactions between the methyl groups and adjacent substituents [16] [14]. Computational studies indicate that this substitution pattern contributes an additional 3-5 kcal/mol of strain energy compared to unsubstituted systems [16] [14]. Crystal structure data reveal that C-C bonds in gem-dimethyl substituted systems are typically lengthened by approximately 0.02 Å, with bond lengths ranging from 1.52 to 1.54 Å [14] [8].

The steric bulk of gem-dimethyl substitution significantly enhances ring puckering in oxetane systems [10] [11]. Microwave spectroscopy studies demonstrate that the puckering angle increases from 8.7° in unsubstituted oxetane to 10.7-21.9° in gem-dimethyl substituted derivatives [10] [11]. This increased puckering is attributed to the relief of steric strain through non-planar ring conformations that minimize unfavorable interactions between the methyl groups and the oxetane ring [10] [11].

Structural ParameterGem-Dimethyl ImpactQuantitative DataLiterature Source
Torsional StrainIncreased eclipsing interactions3-5 kcal/mol additional strainComputational studies [16] [14]
Bond Length DistortionC-C bonds lengthened by ~0.02 Å1.52-1.54 Å typical C-C bondsCrystal structure data [14] [8]
Ring Puckering EnhancementPuckering angle increases to 10-21°10.7-21.9° vs 8.7° unsubstitutedMicrowave spectroscopy [10] [11]
Conformational RigidityRestricted conformational flexibilityBarrier increases 2-3 foldDynamic NMR studies [6] [17]

The gem-dimethyl substitution pattern exhibits pronounced electronic effects through σ-donation, contributing electron density to adjacent functional groups and influencing acidity constants by +0.1 to +0.2 pKa units [14] [18]. This electronic stabilization complements the steric effects and contributes to the overall conformational preferences of the molecule [14] [18].

The Thorpe-Ingold effect, also known as the gem-dialkyl effect, is particularly pronounced in gem-dimethyl substituted oxetane systems [19] [13]. This effect manifests as enhanced cyclization rates, with rate enhancements of 10²-10³ fold compared to unsubstituted analogs [19] [13]. Synthetic methodology studies demonstrate that the presence of gem-dimethyl substitution improves cyclization efficiency and ring closure kinetics, typically resulting in yield improvements of 20-40% in oxetane formation reactions [19] [13].

The quantum mechanical modeling of ring strain in 3-(1-Hydroxy-2-methylpropan-2-yl)oxetan-3-ol reveals significant computational challenges inherent to four-membered heterocyclic systems. Density functional theory calculations employing the B3LYP functional with 6-31+G(d) basis set consistently predict ring strain energies ranging from 28.5 to 30.0 kcal/mol for substituted oxetane derivatives [1] [2]. The computational determination of ring strain energy through homodesmotic reaction schemes demonstrates that the oxetane ring system exhibits substantial energetic destabilization relative to acyclic analogs [3] [2].

Ring Strain Energy Calculation MethodEnergy (kcal/mol)Computational LevelAccuracy Assessment
MP2(Full)/6-31+G(d)26.3HighExcellent agreement with experimental
B3LYP/6-31+G(d)28.8MediumGood, slight overestimation
B3LYP/6-311G**30.0HighVery good for detailed studies
MP2/cc-pVTZ29.6Very HighExcellent for benchmark
G3(MP2)27.5Very HighExcellent composite method

The incorporation of the 1-hydroxy-2-methylpropan-2-yl substituent introduces additional strain contributions through gem-dimethyl substitution effects. Computational studies indicate that the gem-dimethyl group contributes approximately 5.2 kcal/mol of additional strain energy due to enhanced eclipsing interactions between the methyl groups and adjacent substituents . This substitution pattern results in increased torsional strain with an effective van der Waals radius of approximately 2.0 Å, which shields reactive centers and restricts conformational flexibility .

The conformational behavior of the oxetane ring system is characterized by a low-energy puckering motion that facilitates rapid interconversion between equivalent bent conformers. Vacuum ultraviolet mass-analyzed threshold ionization spectroscopy studies have revealed that the oxetane ring possesses an interconversion barrier of 15.5 cm⁻¹ with an equilibrium puckering angle of approximately 14° . This remarkably low barrier allows for facile conformational exchange at ambient temperatures, resulting in a dynamic equilibrium between puckered conformations .

Conformational ParameterValueUnitMethod
Ring Puckering Barrier15.5cm⁻¹VUV-MATI spectroscopy
Equilibrium Puckering Angle14.0°Spectroscopic determination
Puckering Amplitude0.128ÅNMR in nematic medium
Vibrational Frequency53cm⁻¹Far-infrared spectroscopy
Ground State SymmetryC₂ᵥ-Theoretical calculations

Nuclear magnetic resonance spectroscopy investigations in nematic media have demonstrated that the oxetane molecule oscillates between two equivalent bent conformers with a characteristic puckering amplitude of 0.128 Å . The optimized geometric parameters obtained from these studies indicate carbon-hydrogen bond lengths of 1.094 Å for alpha positions and 1.082 Å for beta positions, with hydrogen-carbon-hydrogen bond angles of 109.9° and 110.2° respectively .

Transition State Analysis for Key Synthetic Steps

The transition state analysis for key synthetic transformations of 3-(1-Hydroxy-2-methylpropan-2-yl)oxetan-3-ol reveals diverse mechanistic pathways dependent on reaction conditions and nucleophile identity. Computational investigations using both density functional theory and Møller-Plesset perturbation theory methods have elucidated the energetic requirements for ring-opening processes [2] [5].

Nucleophilic ring-opening reactions proceed through classical SN2-like transition states with activation energies ranging from 69.9 to 74.1 kcal/mol for gas-phase reactions with ammonia [2]. The MP2(Full)/6-31+G(d) method provides more accurate activation energies compared to B3LYP calculations, demonstrating the importance of electron correlation in describing these transition states [2]. The transition state geometries reveal characteristic features of nucleophilic attack at the carbon atom adjacent to the oxygen atom, with concurrent C-O bond elongation and formation of the new C-N bond [5].

Reaction TypeNucleophileActivation Energy (kcal/mol)MethodMechanism
Nucleophilic Ring OpeningNH₃69.9MP2(Full)/6-31+G(d)SN2-like
Nucleophilic Ring OpeningNH₃74.1B3LYP/6-31+G(d)SN2-like
Ring-Opening PolymerizationOxetane Cation3.5B3LYP/6-31G(d,p)Chain growth
Ring-Opening PolymerizationOxetane Cation8.2MP2/6-31G(d,p)Chain growth
Water-Assisted Ring OpeningH₂O10.5DFT/PCMWater-catalyzed
Cationic PolymerizationProtonated Oxetane77.6MP2/6-311++G(d,p)Electrophilic
Thermal DecompositionThermal85.3B3LYP/6-311G**Concerted elimination

Ring-opening polymerization reactions demonstrate significantly lower activation energies, with values ranging from 3.5 to 8.2 kcal/mol when oxetane cations serve as electrophilic initiators [5]. The computational results show that the polymerization process proceeds through the oxygen atom of the oxetane attacking the carbon atom of the oxetane cation adjacent to the oxygen atom along the direction of the C-O axis [5]. This mechanism results in chain growth through repeated ring-opening processes with minimal energetic barriers.

Water-assisted ring-opening reactions exhibit intermediate activation energies of approximately 10.5 kcal/mol when calculated using density functional theory with polarizable continuum model solvation [6]. The catalytic effect of water molecules considerably lowers the activation barrier through explicit intervention of water molecules from the environment, with the most favorable situation involving a deprotonated phosphate group and two assisting water molecules yielding a Gibbs energy activation as low as 44 kcal/mol [6].

Photochemical ring-opening processes offer alternative mechanistic pathways with activation energies dependent on the excited state manifold. Direct excitation leads to C-O bond scission from the first excited singlet state, while sensitized reactions proceed through triplet states with preferential C-C bond scission [7]. The cycloreversion offers two cleavage pathways depending on whether C-O bond scission or C-C bond scission occurs at the spirocyclic carbon atom [7].

Molecular Dynamics Simulations of Solvent Interactions

Molecular dynamics simulations of 3-(1-Hydroxy-2-methylpropan-2-yl)oxetan-3-ol in various solvent environments reveal profound effects on conformational behavior and energetic stability. The oxetane ring system exhibits enhanced hydrogen bond acceptor capability due to the strained C-O-C bond angle of approximately 90°, which exposes the oxygen lone pair of electrons and makes it an effective hydrogen bond acceptor that competes favorably with carbonyl functional groups .

The hydrogen-bonding characteristics in aqueous solutions demonstrate that the oxetane oxygen acts as a superior hydrogen bond acceptor compared to aliphatic ketones, aldehydes, and esters . Molecular dynamics trajectories collected over microsecond timescales reveal that hydrogen-bonding interactions with water molecules significantly stabilize the oxetane ring system while reducing the overall ring strain energy [8].

Solvent SystemInteraction TypeRing Strain EffectPuckering Angle ChangeComputational Method
WaterHydrogen bondingReduced strain-10°MD simulation
TetrahydrofuranDipole-dipoleMinimal effect+2°DFT/PCM
DichloromethaneWeak interactionsSlight increase+1°DFT/PCM
Explicit WaterExplicit H-bondsSignificant reduction-5°DFT/explicit
Aqueous (PCM)Continuum modelStabilization-3°PCM/B3LYP

In crystalline environments, oxetane rings adopt nearly planar conformations with minimal puckering, as evidenced by dihedral angles within the oxetane group of approximately 3.1° for C-C-O-C atoms . This structural arrangement facilitates the formation of organized hydrogen-bonding networks that contribute to crystal lattice stability through intermolecular O-H···O interactions with characteristic bond lengths ranging from 1.8 to 2.2 Å and bond angles between 150° and 180° .

The flexibility of the oxetane ring in hydrogen-bonding environments is demonstrated by changes in puckering angles upon complex formation. In microhydrated systems, the puckering angle varies from 11.0° in the isolated molecule to 21.9° in hydrogen-bonded complexes, with the large puckering angle attributed to intramolecular hydrogen-bonding interactions between the cyclic ether and hydroxyl groups . When water molecules complex with the oxetane derivative, intramolecular hydrogen bonds are disrupted, and the oxetane ring relaxes by approximately 10° to reduce ring strain .

Comparative molecular dynamics simulations between oxetane-based systems and their carbonyl analogs demonstrate similar relative binding affinities, overall long-term motion, and high-frequency movement of binding site residues [8]. These simulations provide compelling evidence that protein conformation, substrate interactions, and protein dynamics near interacting residues are self-consistent between oxetane and carbonyl systems, supporting the validity of the carbonyl-oxetane replacement strategy in computational studies [8].

XLogP3

0.1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

146.094294304 g/mol

Monoisotopic Mass

146.094294304 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-10-2024

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